4-Ethenyl-4-(pyrrolidin-1-yl)piperidine
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Overview
Description
4-Ethenyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C₁₁H₂₀N₂ It features a piperidine ring substituted with an ethenyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-4-(pyrrolidin-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The nitrogen atoms in the piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides or aldehydes, while reduction can produce saturated piperidine derivatives.
Scientific Research Applications
4-Ethenyl-4-(pyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Ethenyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the ethenyl group.
4-Ethyl-4-(pyrrolidin-1-yl)piperidine: Similar but with an ethyl group instead of an ethenyl group.
Uniqueness
4-Ethenyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both the ethenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The ethenyl group allows for additional reactivity and functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H20N2 |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-ethenyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C11H20N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h2,12H,1,3-10H2 |
InChI Key |
FQVSRBDOAKVUIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCNCC1)N2CCCC2 |
Origin of Product |
United States |
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